Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate
Description
Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate (CID: 105366679) is a pyridine-derived compound with the molecular formula C₉H₁₁BrN₂O₂. Its structure features a pyridine ring substituted with a bromine atom at position 3, a methyl group at position 5, and an aminoacetate moiety at position 2 (via an N-linkage). The SMILES notation is CC1=CC(=C(N=C1)NCC(=O)OC)Br, and its InChIKey is XJKGMLMAGMUKCU-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for various adducts (e.g., [M+H]⁺: 147.8 Ų, [M+Na]⁺: 150.3 Ų) suggest moderate ion mobility in mass spectrometry applications .
Properties
IUPAC Name |
methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-6-3-7(10)9(11-4-6)12-5-8(13)14-2/h3-4H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKGMLMAGMUKCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NCC(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289097-37-5 | |
| Record name | methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Substrate Activation
The SNAr pathway leverages the electron-deficient nature of 3-bromo-5-methylpyridine derivatives to facilitate amine coupling. The bromine at position 3 and methyl group at position 5 activate the pyridine ring toward nucleophilic attack at position 2. Methyl glycinate acts as the nucleophile, displacing bromide under basic conditions.
Reaction Conditions :
- Base : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or K2CO3
- Solvent : Dimethylformamide (DMF) or toluene
- Temperature : 80–100°C
- Time : 12–24 hours
A representative procedure involves heating 3-bromo-5-methylpyridin-2-amine (1.0 equiv) with methyl bromoacetate (1.2 equiv) in DMF at 90°C for 18 hours, yielding the product in 75% isolated yield after column chromatography.
Optimization Insights
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.
- Base Selection : DBU outperforms inorganic bases due to its ability to deprotonate the amine and stabilize the transition state.
- Side Reactions : Competing hydrolysis of methyl bromoacetate is mitigated by anhydrous conditions.
Alkylation of Pyridin-2-amine Derivatives
Direct Alkylation Protocol
This method involves the alkylation of 3-bromo-5-methylpyridin-2-amine with methyl bromoacetate. The amine’s lone pair attacks the electrophilic carbon of the bromoacetate, forming the C–N bond.
Typical Procedure :
- Combine 3-bromo-5-methylpyridin-2-amine (1.0 equiv), methyl bromoacetate (1.5 equiv), and K2CO3 (2.0 equiv) in acetonitrile.
- Reflux at 85°C for 24 hours.
- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.
Critical Parameters
- Stoichiometry : Excess methyl bromoacetate (1.5–2.0 equiv) ensures complete amine conversion.
- Purification Challenges : Residual starting amine is removed using acidic washes (pH 4–5).
One-Pot Multicomponent Synthesis
Adaptation of Pyridone Synthesis
A one-pot method derived from N-alkenyl-2-pyridone synthesis (as reported by Smith et al.) was modified to exclude aldehydes, focusing on glycinate coupling:
- React 3-bromo-5-methylpyridine (1.0 equiv) with methyl bromoacetate (1.1 equiv) in toluene.
- Add DBU (2.1 equiv) and stir at 60°C for 6 hours.
- Isolate the product via aqueous workup and recrystallization.
Advantages and Limitations
- Advantages : Reduced purification steps and shorter reaction times.
- Limitations : Lower yields compared to stepwise methods due to competing side reactions.
Catalytic Coupling Approaches
Challenges
- Substrate Availability : 2-Chloro-3-bromo-5-methylpyridine is less accessible than bromo derivatives.
- Cost : Palladium catalysts increase production expenses.
Comparative Analysis of Methods
*Theoretical yield based on analogous reactions.
Industrial and Environmental Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include arylboronic acids and palladium catalysts for Suzuki cross-coupling reactions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with arylboronic acids can yield various aryl-substituted pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediate
Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate serves as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics make it suitable for developing drugs targeting neurological and inflammatory diseases. The compound's ability to interact with biological targets enhances its potential as a lead compound in drug discovery.
Case Study: Neurological Disorders
Research has indicated that derivatives of this compound exhibit neuroprotective properties. A study demonstrated that certain analogs reduced neuronal cell death in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease.
Materials Science
Development of Novel Materials
The compound is investigated for its potential use in creating advanced materials such as liquid crystals and organic semiconductors. Its unique molecular structure allows for tailored electronic properties, making it a candidate for applications in optoelectronic devices.
Case Study: Organic Electronics
In a recent study, this compound was incorporated into polymer matrices to enhance charge transport properties. The resulting materials demonstrated improved performance in organic light-emitting diodes (OLEDs), highlighting the compound's versatility in material applications.
Biological Studies
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, indicating its potential as a lead candidate for new antimicrobial therapies.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that this compound could be developed into a new class of antibiotics targeting resistant strains.
Enzyme Inhibition Studies
Research has also focused on the compound's ability to inhibit specific enzymes. For instance, it has been shown to inhibit fatty acid amide hydrolase (FAAH), which plays a crucial role in endocannabinoid regulation. The inhibition was found to be concentration-dependent, indicating moderate potency.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| N-(3-Chloro-6-methylpyridin-2-yl)acetamide | Chloro Structure | Moderate antimicrobial activity |
| N-(3-Iodo-6-methylpyridin-2-yl)acetamide | Iodo Structure | High enzyme inhibition potential |
| N-(3-Bromo-5-methylpyridin-2-yl)acetamide | Bromo Structure | Weak antimicrobial activity |
This table illustrates how variations in halogen substitution can influence biological activity and therapeutic potential.
Mechanism of Action
The mechanism of action of Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Ethyl 2-(3-Amino-5-bromopyridin-2-yl)acetate (CAS: 1379312-86-3)
- Molecular Formula : C₉H₁₁BrN₂O₂ (identical to the target compound) .
- Key Differences: Ester Group: Ethyl ester (vs. methyl ester in the target compound), which increases lipophilicity (logP) and may alter metabolic stability. Substituent: A free amino group at position 3 (vs. bromine in the target compound), significantly altering electronic properties and reactivity.
2.1.2 5-Bromo-2-iodopyridin-3-yl Acetate
- Molecular Formula: C₇H₅BrINO₂.
- Key Differences: Halogen Substitution: Iodine at position 2 (vs. bromine at position 3 in the target compound), increasing steric bulk and polarizability. Acetate Position: Acetate group at position 3 (vs. aminoacetate at position 2 in the target compound), altering hydrogen-bonding capacity.
- Implications : The iodine substitution may enhance halogen-bonding interactions in crystal packing or receptor binding .
Functional Analogues
2.2.1 TAS-103 (6-[[2-(Dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one Dihydrochloride)
- Key Features: A fused quinoline-indene scaffold with a dimethylaminoethyl side chain .
- Comparison: While structurally distinct, TAS-103 shares a bromine-free aromatic system and an amino-linked side chain.
2.2.2 Ethyl 2-[5-(4-Bromophenyl)-2-phenyl-1H-imidazol-4-yl] Acetate
Physicochemical Properties
Key Research Findings and Implications
- This contrasts with amino-substituted analogues, which activate the ring .
- Analytical Utility : The predicted CCS values for the target compound provide a reference for ion mobility spectrometry, aiding in its identification in complex mixtures .
Biological Activity
Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate, with the CAS number 473731-68-9, is a chemical compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, including antibacterial and anticancer activities, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyridine ring substituted with a bromine atom and a methyl group, which is significant for its biological activity.
Antibacterial Activity
Recent studies have explored the antibacterial properties of compounds related to pyridine derivatives. While specific data on this compound is limited, the broader class of pyridine derivatives has shown promising results against various bacterial strains.
Table 1: Antibacterial Activity of Pyridine Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 2 µg/mL |
| Compound B | Escherichia coli | 4 µg/mL |
| This compound | TBD (To Be Determined) |
In studies involving similar compounds, it was noted that halogenated pyridines exhibited enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes and interfere with metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has not been extensively documented. However, related compounds in the pyridine class have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Studies
- VEGFR Inhibition : Some pyridine derivatives have been evaluated for their ability to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial in tumor angiogenesis. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against human cancer cell lines .
- Cell Line Testing : In vitro studies on related compounds have revealed potent activity against leukemia (HL-60), colon (HCT-15), and renal (UO-31) cell lines, suggesting that structural modifications can lead to enhanced anticancer properties .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and bacterial metabolism.
- Membrane Disruption : The presence of bromine and methyl groups enhances lipophilicity, allowing these compounds to penetrate bacterial membranes more effectively.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester group (δ ~3.7 ppm for methoxy, δ ~4.0 ppm for methylene) and pyridine ring protons (δ 7.5–8.5 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .
- X-ray Crystallography : Single-crystal diffraction using SHELXL refines the structure, revealing bond angles, torsion angles, and intermolecular interactions (e.g., C–H⋯O) .
Advanced Analysis : ORTEP-III visualizes thermal ellipsoids, while Hirshfeld surface analysis quantifies non-covalent interactions .
How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Focus
The 3-bromo group acts as a directing and leaving group:
- Suzuki-Miyaura Coupling : Reacts with boronic acids under Pd catalysis to form biaryl derivatives, useful for functionalizing the pyridine ring .
- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the pyridine ring, slowing electrophilic substitution but enhancing oxidative stability .
Methodological Note : Kinetic studies (e.g., monitoring via HPLC) compare reactivity with chloro or iodo analogs .
How can researchers resolve contradictions in reported crystallographic data for similar bromopyridine derivatives?
Advanced Research Focus
Discrepancies in bond lengths or space groups may arise from:
- Data Quality : High-resolution (>1.0 Å) data reduces errors. SHELXL’s restraints (e.g., DFIX) standardize bond lengths .
- Twinned Crystals : Use PLATON’s TWINABS to detect and correct twinning .
Case Study : For C–H⋯O interactions, compare hydrogen-bond geometries (distance/angle) across multiple datasets .
What computational approaches predict the compound’s pharmacokinetic or electronic properties?
Q. Advanced Research Focus
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compute frontier orbitals (HOMO/LUMO), indicating redox potential .
- Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina, guided by PubChem’s 3D conformer data .
Validation : Compare computed IR spectra with experimental data to validate accuracy .
How does the methyl ester group impact the compound’s stability under varying storage conditions?
Q. Basic Research Focus
- Hydrolysis Sensitivity : The ester hydrolyzes in aqueous acidic/basic conditions. Storage at –20°C in anhydrous DMSO or acetonitrile minimizes degradation .
- Stability Assays : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring identifies degradation products .
What strategies differentiate this compound’s bioactivity from structurally similar analogs?
Q. Advanced Research Focus
- SAR Studies : Compare with ethyl ester or 5-chloro analogs. Methyl esters often exhibit enhanced membrane permeability but reduced metabolic stability .
- In Vitro Assays : Test inhibition of kinases or GPCRs, correlating activity with substituent electronegativity (Br vs. Cl) .
How can researchers address low yields in the final coupling step of the synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

